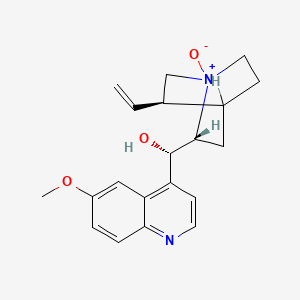
Quinidine N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinidine N-oxide is a complex organic compound that belongs to the class of cinchona alkaloids. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmacology. The compound’s structure includes a quinoline moiety and a bicyclic azabicyclo octane system, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinidine N-oxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Azabicyclo Octane System: This can be achieved through a series of cyclization reactions, often involving the use of strong bases and heat.
Introduction of the Ethenyl Group: This step usually involves the use of vinylation reagents under controlled conditions.
Attachment of the Quinoline Moiety: This is typically done through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
Quinidine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
Quinidine N-oxide has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-malarial and anti-cancer properties.
Industry: Used in the synthesis of complex organic molecules and pharmaceuticals.
作用机制
The mechanism of action of Quinidine N-oxide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects.
相似化合物的比较
Similar Compounds
- **(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
- **®-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(4-quinolinyl)methanol
Uniqueness
Quinidine N-oxide is unique due to its specific stereochemistry and the presence of the oxido group, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C20H24N2O3 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
(S)-[(2R,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-,22?/m0/s1 |
InChI 键 |
WVDIZKMXQMCCAA-CNWBUJQCSA-N |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
同义词 |
quinidine-N-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



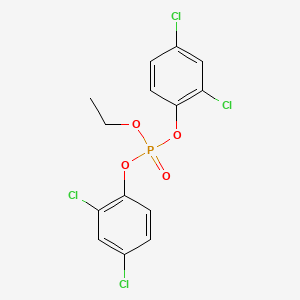

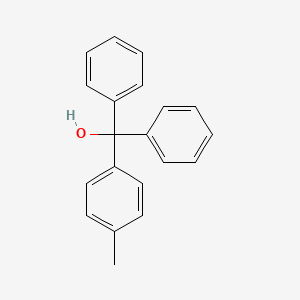
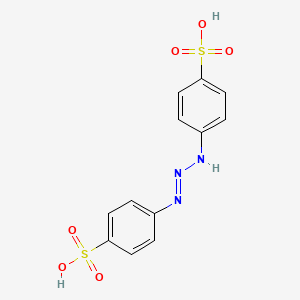

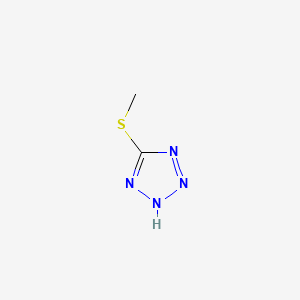

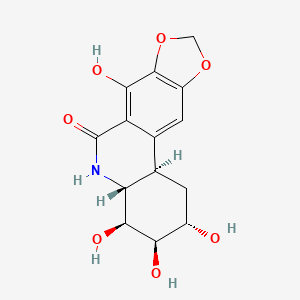
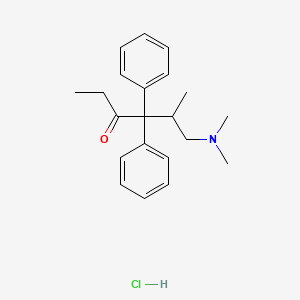
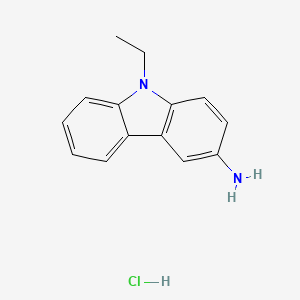
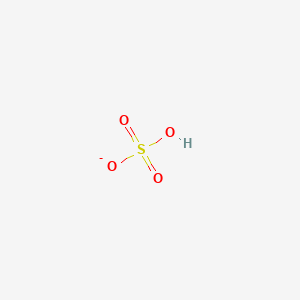

![3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]piperazin-1-yl]propyl3,4,5-trimethoxybenzoate](/img/structure/B1211349.png)
